molecular formula C10H14N2O3 B1277318 3,4,5-Trimethoxy-benzamidine CAS No. 4156-70-1

3,4,5-Trimethoxy-benzamidine

Cat. No. B1277318
CAS RN: 4156-70-1
M. Wt: 210.23 g/mol
InChI Key: LNABPJQXZBKJMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives related to 3,4,5-Trimethoxy-benzamidine has been explored in various studies. In one study, a series of N-(2-(3,4,5-trimethoxybenzyl)-benzoxazole-5-yl)benzamide derivatives were synthesized and evaluated for their inhibitory activity against COX-1 and COX-2 enzymes . Another research effort led to the creation of novel 4-(4-substituted phenyl)-5-(3,4,5-trimethoxy/3,4-dimethoxy)-benzoyl-3,4-dihydropyrimidine-2(1H)-one/thione derivatives, which were synthesized in one pot by reacting enaminones with substituted benzaldehydes and urea/thiourea in the presence of glacial acetic acid . Additionally, a new class of fused tricyclic benzo[4,5]imidazo[1,2-a]-pyrimidine-3-carboxamide derivatives was synthesized through a one-pot sequential four-component condensation reaction without the use of a catalyst .

Molecular Structure Analysis

The molecular structure of 3,4,5-Trimethoxy-benzamidine derivatives plays a crucial role in their biological activity. The docking study of the benzoxazole derivatives revealed that the interaction with the COX-2 enzyme's active site is consistent with their biological evaluation, suggesting that the trimethoxybenzyl moiety is significant for the inhibitory activity . The dihydropyrimidine-2(1H)-one/thione derivatives were characterized by spectral analysis, which is essential for confirming the structure and purity of the synthesized compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these derivatives are notable for their selectivity and efficiency. The synthesis of benzoxazole derivatives involved selective inhibition of COX-2 over COX-1, which is a desirable trait for anti-inflammatory drugs to minimize side effects . The one-pot synthesis of dihydropyrimidine derivatives indicates a reaction that is efficient and potentially scalable for larger production .

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives are inferred from their biological activity and synthesis methods. The benzoxazole derivatives demonstrated significant anti-inflammatory activity and gastric tolerance in vivo, which suggests favorable physical properties such as solubility and stability that allow them to exert their biological effects effectively . The dihydropyrimidine derivatives showed antitumor activity against cancer stem cells, indicating that their chemical properties are suitable for interacting with biological targets .

Scientific Research Applications

Cancer Research

3,4,5-Trimethoxy-benzamidine derivatives have shown promising results in cancer research. For example, novel derivatives were synthesized and tested for antitumor activity against cancer stem cells, showing significant inhibition in certain compounds (Bhat, Al‐Dhfyan, & Al-Omar, 2016). This suggests potential for development into cancer therapies, particularly targeting cancer stem cells.

Pharmacological Studies

In pharmacology, 3,4,5-Trimethoxy-benzamidine and its derivatives have been explored for various applications. Studies have investigated the impact of such compounds on tissue respiration and gastric mucosa, suggesting a potential role in developing anti-ulcer drugs (Abe, Sekiguchi, Tsuru, & Irikura, 1984). Additionally, these compounds have been examined for their inhibitory effects on pyruvic acid oxidation and anticonvulsant properties (Chaturvedi, Chaudhari, & Parmar, 1972).

Antibacterial Activity

Research into the antibacterial properties of 3,4,5-Trimethoxy-benzamidine derivatives has also been conducted. For instance, a study synthesized and tested novel derivatives for antibacterial activity against different bacterial strains, although the results showed relatively low activity compared to standard drugs (Saeed, Khera, Abbas, Latif, Sajid, & Floerke, 2010).

Antioxidant Properties

Investigations into the antioxidant properties of new thiazole derivatives synthesized from 3,4,5-Trimethoxy benzaldehyde have been conducted. These studies have revealed that some synthesized compounds exhibit potent antioxidant activity, indicating potential for further exploration in this area (Jaishree, Ramdas, Sachin, & Ramesh, 2012).

Material Chemistry

In material chemistry, 3,4,5-Trimethoxy-benzamidine derivatives have been studied for their use in the preparation and characterization of reference substances. For example, a study focused on the preparation, homogeneity, and stability of a reference substance of 3,4,5-trimethoxy-benzaldehyde, highlighting its potential utility in various chemical applications (Wang Yongmei et al., 2010).

Safety And Hazards

Safety data sheets suggest that exposure to 3,4,5-Trimethoxy-benzamidine should be avoided. If inhaled or ingested, medical attention should be sought immediately. The compound should be handled with personal protective equipment, and any spillage should be cleaned up promptly .

Future Directions

The potential of 3,4,5-Trimethoxy-benzamidine and its derivatives in anti-tumor therapy is a promising area of research . Further preclinical and in vivo testing is warranted to explore the therapeutic potential of this compound .

properties

IUPAC Name

3,4,5-trimethoxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3/h4-5H,1-3H3,(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNABPJQXZBKJMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10404737
Record name 3,4,5-Trimethoxy-benzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-Trimethoxy-benzamidine

CAS RN

4156-70-1
Record name 3,4,5-Trimethoxy-benzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4,5-Trimethoxy-benzamidine
Reactant of Route 2
3,4,5-Trimethoxy-benzamidine
Reactant of Route 3
3,4,5-Trimethoxy-benzamidine
Reactant of Route 4
Reactant of Route 4
3,4,5-Trimethoxy-benzamidine
Reactant of Route 5
3,4,5-Trimethoxy-benzamidine
Reactant of Route 6
Reactant of Route 6
3,4,5-Trimethoxy-benzamidine

Citations

For This Compound
40
Citations
P Saiko, M Ozsvar-Kozma… - International …, 2007 - spandidos-publications.com
Resveratrol (3, 4', 5,-trihydroxystilbene, RV), an ingredient of wine, exhibits a broad spectrum of antiproliferative effects against human cancer cells. In order to develop a derivative with …
Number of citations: 23 www.spandidos-publications.com
A Bernhaus, M Ozsvar-Kozma, P Saiko… - Investigational new …, 2009 - Springer
Pancreatic cancer is a very aggressive malignant disease due to lack of early diagnosis and chemotherapeutic resistance of the tumor cells. There is distinct evidence that food derived …
Number of citations: 29 link.springer.com
S Fulda - Drug discovery today, 2010 - Elsevier
Resveratrol, a naturally derived stilbene that exists in various foods and beverages, has attracted increasing attention over the past decade because of its multiple beneficial properties, …
Number of citations: 277 www.sciencedirect.com
G GRASER, A LACKNER, M GRUSCH… - INTERNATIONAL …, 2007 - academia.edu
Resveratrol (3, 4', 5,-trihydroxystilbene, RV), an ingredient of wine, exhibits a broad spectrum of antiproliferative effects against human cancer cells. In order to develop a derivative with …
Number of citations: 2 www.academia.edu
SC Gupta, R Kannappan, S Reuter… - Annals of the New …, 2011 - Wiley Online Library
Because tumors develop resistance to chemotherapeutic agents, the cancer research community continues to search for effective chemosensitizers. One promising possibility is to use …
Number of citations: 355 nyaspubs.onlinelibrary.wiley.com
S Dong, Z Ding, H Zhang… - Integrative Cancer …, 2019 - journals.sagepub.com
Objective: To identify prognostic biomarkers and drugs that target them in colon adenocarcinoma (COAD) based on the Cancer Genome Atlas (TCGA) and Gene Expression Omnibus …
Number of citations: 16 journals.sagepub.com
YJ Pragathi, R Sreenivasulu, D Veronica… - Arabian journal for …, 2021 - Springer
A novel library of amide functionality having 1,2,4-thiadiazole-1,2,4-triazole (8a–j) analogs was designed, synthesized, and structures were characterized by 1 H NMR, 13 C NMR, and …
Number of citations: 27 link.springer.com
M Kucinska, MD Giron, H Piotrowska, N Lisiak… - PLoS …, 2016 - journals.plos.org
The cytotoxicity of 27 benzanilides and dithiobenzanilides built on a stilbene scaffold and possessing various functional groups in aromatic rings previously described for their …
Number of citations: 21 journals.plos.org
Q Xu, L Zong, X Chen, Z Jiang, L Nan… - Annals of the New …, 2015 - Wiley Online Library
Pancreatic cancer (PCa), which is now the fourth most frequent cause of cancer‐related death, has a median survival of less than 6 months and a 5‐year survival rate of <6%. The …
Number of citations: 64 nyaspubs.onlinelibrary.wiley.com
S Madlener, P Saiko, C Vonach, K Viola… - British journal of …, 2010 - nature.com
Background: Digalloyl-resveratrol (di-GA) is a synthetic compound aimed to combine the biological effects of the plant polyhydroxy phenols gallic acid and resveratrol, which are both …
Number of citations: 54 www.nature.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.